
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
The synthesis of 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using sodium nitrite and hydrochloric acid to yield the triazole derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, owing to its diverse biological activities
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. For example, it can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents. While these compounds share a similar triazole core, this compound is unique due to the presence of the dichlorophenyl group, which imparts distinct biological activities and chemical properties .
Similar compounds include:
- Fluconazole
- Itraconazole
- Voriconazole
Propriétés
Formule moléculaire |
C9H5Cl2N3O2 |
|---|---|
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-6(11)3-7(2-5)14-12-4-8(13-14)9(15)16/h1-4H,(H,15,16) |
Clé InChI |
MFHDRWRFWHYDKR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


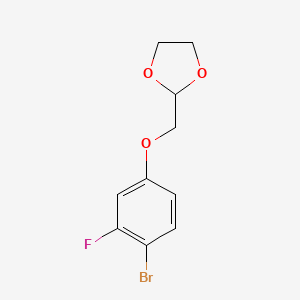
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
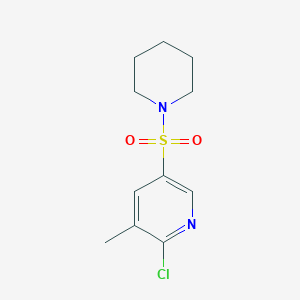
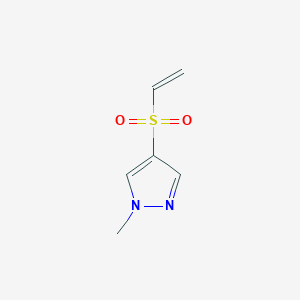

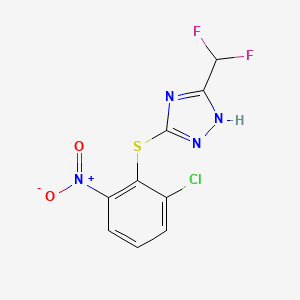


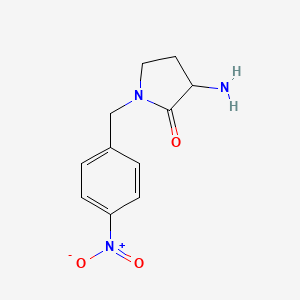


![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)


